N-(2-aminoethyl)-4-hydroxybenzamide
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Overview
Description
N-(2-aminoethyl)-4-hydroxybenzamide: is an organic compound that features both an amine and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-aminoethyl)-4-hydroxybenzamide typically begins with 4-hydroxybenzoic acid and 2-aminoethanol.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under reflux with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the amide group to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-aminoethyl)-4-hydroxybenzamide can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It is used in the synthesis of polymers and resins with specific properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Coatings and Adhesives: The compound is used in the formulation of advanced coatings and adhesives due to its reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-aminoethyl)-4-hydroxybenzamide can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in material science for surface modification.
N-(2-aminoethyl)-1-aziridineethanamine: Investigated for its potential in cardiovascular disease treatment.
N-(2-aminoethyl)-p-chlorobenzamide: Explored for its biological activities.
Uniqueness:
Functional Groups: The presence of both amine and hydroxyl groups in N-(2-aminoethyl)-4-hydroxybenzamide provides unique reactivity and versatility in chemical synthesis.
Applications: Its potential in drug development and material science distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-1-3-8(12)4-2-7/h1-4,12H,5-6,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLWMQAFZSILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90437-28-8 |
Source
|
Record name | N-(2-aminoethyl)-4-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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